2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound “2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” features a pyrimidine core substituted at positions 2, 4, and 4. The 2-position is linked to a piperazine ring modified with a 2-chlorobenzoyl group, while the 4- and 6-positions bear methyl and pyrrolidin-1-yl groups, respectively. This structure combines a heterocyclic pyrimidine scaffold with pharmacologically relevant substituents:
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-15-14-18(24-8-4-5-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-6-2-3-7-17(16)21/h2-3,6-7,14H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSUUHTAGTAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the coupling of the chlorobenzoyl group with the piperazine-pyrimidine intermediate under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions usually require specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen or argon), and the use of specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Analysis:
Piperazine Modifications: The target compound’s 2-chlorobenzoyl group provides a balance of hydrophobicity and electronic effects (Cl as an electron-withdrawing group), which may enhance target affinity compared to sulfonyl derivatives (e.g., G868-1368, BF50111) . Sulfonyl groups, while polar, may increase susceptibility to enzymatic hydrolysis.
Heterocyclic Variations at Position 6 :
- Pyrrolidin-1-yl (target compound) vs. piperidin-1-yl (G868-1368): Pyrrolidine’s 5-membered ring imposes greater conformational restraint, possibly favoring selective binding to compact active sites. Piperidine’s flexibility may enhance adaptability but reduce specificity .
Core Scaffold Differences: Thienopyrimidine derivatives (EP 2 402 347 A1) replace pyrimidine with a fused thiophene ring, altering electronic properties and binding modes .
Biological Activity
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with piperazine and chlorobenzoyl groups. Its molecular formula is with a molecular weight of approximately 425.5 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN5O |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It may function as an inhibitor of various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular responses.
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
1. Anticancer Properties
Studies have shown that derivatives of pyrimidine compounds often exhibit anticancer activity. For instance, related compounds have demonstrated effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties.
2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related piperazine derivatives indicate potential effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzoyl group may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
3. Neuropharmacological Effects
Given the presence of piperazine, which is known for its neuroactive properties, this compound may also exhibit effects on neurotransmitter systems, potentially offering therapeutic avenues in treating neurological disorders.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Activity : A study investigating the cytotoxic effects of piperazine derivatives showed that modifications to the piperazine ring significantly influenced anticancer efficacy against A-431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Research on thiazole-pyrimidine derivatives revealed potent antibacterial activity, suggesting that structural components similar to those found in our compound could yield promising results against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
